molecular formula C18H12N2O4 B5757572 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B5757572
M. Wt: 320.3 g/mol
InChI Key: DXEWCLOMLCYAEG-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that combines an isoindoline moiety with a benzofuran carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common route includes the condensation of 2-methyl-1,3-dioxoisoindoline with 1-benzofuran-2-carboxylic acid under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-(2,4,5-trichlorophenoxy)acetamide
  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1,2-dihydro-5-acenaphthylenecarboxamide
  • N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-5-oxo-1-[3-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

Uniqueness

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-20-17(22)12-7-6-11(9-13(12)18(20)23)19-16(21)15-8-10-4-2-3-5-14(10)24-15/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEWCLOMLCYAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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